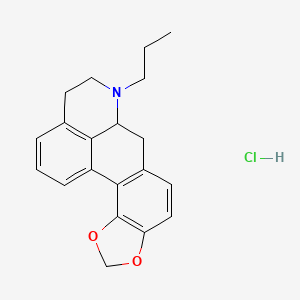![molecular formula C26H39NO2 B12317894 (9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide](/img/structure/B12317894.png)
(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide is a synthetic compound characterized by its unique structure, which includes a long hydrocarbon chain with three conjugated double bonds and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide typically involves the reaction of octadeca-9,12,15-trienoic acid with (3-methoxyphenyl)methylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized using reagents such as potassium permanganate or osmium tetroxide, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to saturate the double bonds, resulting in a fully saturated amide.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated amides
Substitution: Substituted phenyl derivatives
Applications De Recherche Scientifique
(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of conjugated double bonds on chemical reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of (9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide involves its interaction with cellular targets such as enzymes and receptors. The compound’s conjugated double bonds and methoxyphenyl group allow it to interact with reactive oxygen species (ROS) and inhibit oxidative stress pathways. Additionally, it may modulate the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9E,12E,15E)-Octadeca-9,12,15-trienoic acid: A fatty acid with similar conjugated double bonds but lacking the amide and methoxyphenyl groups.
(9Z,12Z,15Z)-Octadeca-9,12,15-trien-1-ol: An alcohol derivative with similar hydrocarbon chain but different functional groups.
Myristyl linolenate: An ester with a similar hydrocarbon chain but different functional groups.
Uniqueness
(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide is unique due to its combination of a long hydrocarbon chain with conjugated double bonds and a methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C26H39NO2 |
|---|---|
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C26H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h4-5,7-8,10-11,18-20,22H,3,6,9,12-17,21,23H2,1-2H3,(H,27,28)/b5-4+,8-7+,11-10+ |
Clé InChI |
XKHCEDYSKNATME-JSIPCRQOSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


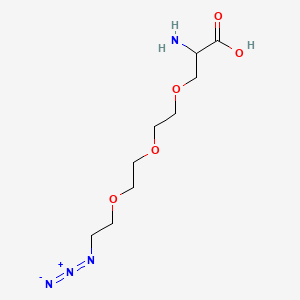
![2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B12317826.png)
![4-(2,4-Dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12317836.png)
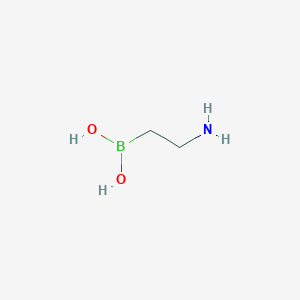
![tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12317847.png)
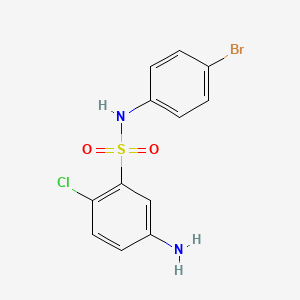
![3,7-Dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol](/img/structure/B12317868.png)
![3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)
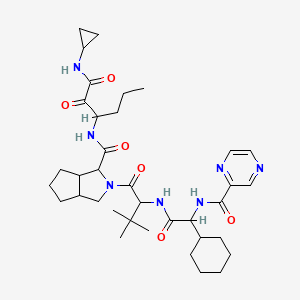
![[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12317900.png)

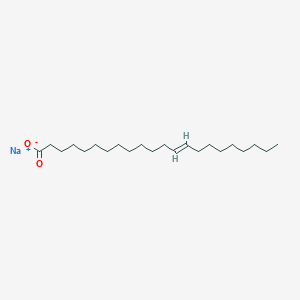
![2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one](/img/structure/B12317929.png)
